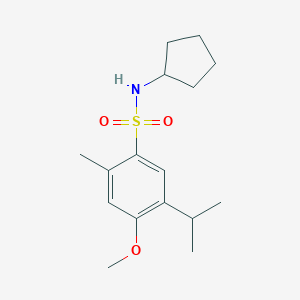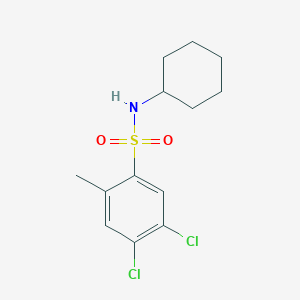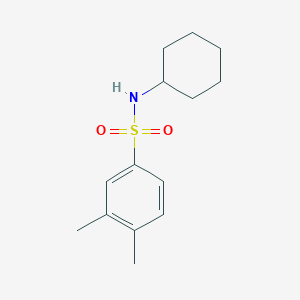
1-((5-Bromo-2-methoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-((5-Bromo-2-methoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C12H16BrNO3S . It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a sulfonyl group attached to a bromo-methoxy-methylphenyl group . The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The compound may undergo various chemical reactions due to the presence of the sulfonyl group and the bromine atom. For example, the bromine atom could potentially be replaced in a nucleophilic substitution reaction . The sulfonyl group could also participate in various reactions .Scientific Research Applications
Synthesis of Novel Compounds
Research has shown the development of novel compounds for potential therapeutic applications, such as antiprotozoal agents and 5-HT receptor antagonists. For instance, the synthesis of derivatives with modifications at the sulfonyl and piperidine moieties has been explored to evaluate their biological activities. These efforts aim to identify compounds with enhanced efficacy and selectivity for specific biological targets, contributing to the development of new therapeutic agents (Ismail et al., 2004; Yoon et al., 2008).
Development of New Synthetic Methodologies
The exploration of new synthetic methodologies is another significant area of application. Researchers have developed efficient synthesis routes for piperidine and its derivatives, contributing to the expansion of synthetic tools available for medicinal chemistry. These methodologies facilitate the preparation of a wide array of compounds, enabling the rapid synthesis of derivatives for biological evaluation and potential drug development (Hirokawa et al., 2000; Adamek et al., 2014).
Exploration of Structure-Activity Relationships
The investigation of structure-activity relationships (SAR) is critical for understanding how modifications to chemical structures impact biological activity. Studies have focused on the synthesis of sulfonyl hydrazones and piperidine derivatives to evaluate their antioxidant capacity and anticholinesterase activity. These studies contribute to the identification of key structural features that enhance biological activity, guiding the design of more potent and selective therapeutic agents (Karaman et al., 2016).
Mechanism of Action
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For example, extreme temperatures or pH values could affect the compound’s stability, while the presence of other molecules could influence its binding to its targets.
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives can interact with a variety of enzymes and proteins . For instance, carboxamide moieties in indole derivatives can form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity .
Cellular Effects
Piperidine derivatives have been shown to have therapeutic potential against various types of cancers when treated alone or in combination with other drugs . They can influence cell function by regulating crucial signaling pathways essential for the establishment of cancers .
Molecular Mechanism
Piperidine derivatives have been shown to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
properties
IUPAC Name |
1-(5-bromo-2-methoxy-4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O4S/c1-9-7-12(21-2)13(8-11(9)15)22(19,20)17-5-3-10(4-6-17)14(16)18/h7-8,10H,3-6H2,1-2H3,(H2,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAQSTOWBPNPJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCC(CC2)C(=O)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B497872.png)
![1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B497874.png)
![1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B497877.png)


![3-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497882.png)
![3-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497884.png)
![3-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497885.png)
![3-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B497886.png)